1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC10606020
InChI: InChI=1S/C14H16ClN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H2,16,17,18,19)
SMILES: CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl
Molecular Formula: C14H16ClN3O2
Molecular Weight: 293.75 g/mol

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea

CAS No.:

Cat. No.: VC10606020

Molecular Formula: C14H16ClN3O2

Molecular Weight: 293.75 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea -

Specification

Molecular Formula C14H16ClN3O2
Molecular Weight 293.75 g/mol
IUPAC Name 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)urea
Standard InChI InChI=1S/C14H16ClN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H2,16,17,18,19)
Standard InChI Key HNTWPNKJZOAMSI-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl
Canonical SMILES CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea (IUPAC name: 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)urea) possesses a molecular formula of C14H16ClN3O2\text{C}_{14}\text{H}_{16}\text{ClN}_{3}\text{O}_{2} and a molecular weight of 293.75 g/mol. The structure integrates three key components:

  • A 5-(tert-butyl)isoxazole moiety, contributing steric bulk and metabolic stability.

  • A 2-chlorophenyl group, which enhances lipophilicity and influences target binding.

  • A urea linker (–NH–CO–NH–), enabling hydrogen-bond interactions critical for biological activity.

The canonical SMILES representation (CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl) highlights the spatial arrangement of these groups.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H16ClN3O2\text{C}_{14}\text{H}_{16}\text{ClN}_{3}\text{O}_{2}
Molecular Weight293.75 g/mol
IUPAC Name1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)urea
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl
InChI KeyHNTWPNKJZOAMSI-UHFFFAOYSA-N

Synthesis and Analytical Characterization

Analytical Techniques

Rigorous characterization ensures structural fidelity and purity:

Table 2: Analytical Methods and Applications

TechniqueApplication
NMR SpectroscopyConfirms proton environments and connectivity.
IR SpectroscopyIdentifies urea C=O and N–H stretches (~1640 cm⁻¹ and ~3300 cm⁻¹).
Mass SpectrometryVerifies molecular weight and fragmentation patterns.
HPLCAssesses purity and quantifies impurities.

Research on Structurally Related Compounds

tert-Butyl Carbamates in Drug Design

Compounds like tert-butyl (6-chloropyridin-3-yl)carbamate (CAS: 171178-45-3) demonstrate the utility of tert-butyl groups in improving pharmacokinetics. Synthesized via lithiation and carboxylation , these analogs highlight strategies for introducing steric bulk to modulate drug metabolism .

Table 3: Comparative Data on Related Urea Derivatives

CompoundBiological ActivityKey Structural Feature
SorafenibMultikinase inhibitorTrifluoromethyl phenyl urea
LinifanibVEGF inhibitionChlorophenyl urea
Target Compound(Predicted) Kinase inhibitiontert-Butyl isoxazole urea

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